molecular formula C12H7Cl2F3N4OS B131375 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole CAS No. 154807-27-9

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole

Cat. No. B131375
M. Wt: 383.2 g/mol
InChI Key: VOJIQRSOPSRZHH-UHFFFAOYSA-N
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Description

The compound 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole is a derivative of the pyrazole class, which is known for its diverse range of biological activities. Pyrazoles are heterocyclic compounds with a 5-membered ring structure containing two adjacent nitrogen atoms. The specific compound is not directly studied in the provided papers, but its structural relatives have been explored for their crystal and molecular structures, synthesis methods, and reactivity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of 3-phenyl-5-aminopyrazole with various reagents. For instance, the reaction with carbon disulfide followed by in situ reaction with α-haloketones can lead to the formation of heterocycles and their fused derivatives . Additionally, N1-substituted-5-amino-4-cyanopyrazoles can be cyanoacetylated with a mixture of cyanoacetic acid and acetic anhydride, followed by cyclization with POCl3 to give 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray diffraction. For example, the crystal structure of 1-(2,6-dichloro-4-nitrophenyl)-5-amino-4-cyanopyrazole has been determined, revealing a triclinic system with specific cell parameters and stabilization by N–H···N hydrogen bonds . This information is valuable for understanding the potential molecular geometry and intermolecular interactions of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, 5-chloro-4-phenylazopyrazoles can react with primary amines, sodium polysulfide, and sodium azide to yield amines, disulfides, and 2,4-dihydropyrazolo[3,4-d]-1,2,3-triazoles, respectively . These reactions demonstrate the reactivity of the pyrazole ring and the potential for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure and substituents. The solid-state structures can exhibit tautomerism, as seen in the study of 3(5)-amino-5(3)-arylpyrazoles, where different tautomers were observed depending on the substituent at the para position of the phenyl ring . The crystal packings are influenced by hydrogen bonding and N-H···π(arene) contacts, which could also be relevant for the compound . Solid-state NMR and solution NMR studies can provide additional insights into the tautomeric equilibria and the influence of substituents on the properties of these compounds .

Safety And Hazards

It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It is also advised to use personal protective equipment, ensure adequate ventilation, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N4OS/c1-23(22)10-8(4-18)20-21(11(10)19)9-6(13)2-5(3-7(9)14)12(15,16)17/h2-3H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJIQRSOPSRZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole

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